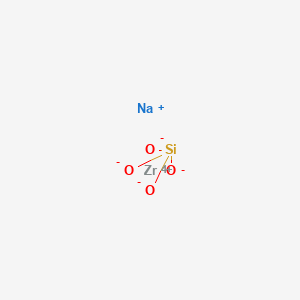
Sodium;zirconium(4+);silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily known for its ability to exchange hydrogen and sodium ions for potassium and ammonium ions in the gastrointestinal tract, making it a valuable agent in the treatment of hyperkalemia . This compound is available as a powder for oral suspension and is approved for medical use in various regions, including the EU and the USA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium zirconium silicate typically involves the reaction of zirconium sources with sodium silicate under controlled conditions. One common method includes the following steps :
Zirconium Source Preparation: Zirconium sources, such as zirconium oxychloride, are dissolved in hydrochloric acid to form a zirconium solution.
Silicon Source Preparation: Sodium silicate is dissolved in water to form a silicon source solution.
Prehydrolysis: The zirconium solution is mixed with the silicon source solution, followed by prehydrolysis to form a precursor solution.
Solvent Thermal Reaction: The precursor solution is subjected to a solvent thermal reaction, often involving mineralizers and surfactants, to obtain sodium zirconium silicate powder.
Industrial Production Methods: Industrial production of sodium zirconium silicate involves similar steps but on a larger scale. The process includes precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium zirconium silicate undergoes various chemical reactions, including:
Ion Exchange Reactions: It preferentially exchanges hydrogen and sodium ions for potassium and ammonium ions in the gastrointestinal tract.
Thermal Decomposition: At elevated temperatures, sodium zirconium silicate can decompose to form zirconium dioxide and other by-products.
Common Reagents and Conditions:
Ion Exchange Reactions: These reactions typically occur in aqueous environments, such as the gastrointestinal tract, where the compound interacts with bodily fluids.
Thermal Decomposition: High temperatures, often exceeding 1000°C, are required for thermal decomposition reactions.
Major Products Formed:
Ion Exchange Reactions: The major products include potassium and ammonium ions bound to the compound, which are then excreted from the body.
Thermal Decomposition: The primary product is zirconium dioxide (ZrO2), along with other minor by-products.
Scientific Research Applications
Sodium zirconium silicate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of sodium zirconium silicate involves its ability to selectively bind potassium ions in exchange for hydrogen and sodium ions . This ion exchange process occurs primarily in the gastrointestinal tract, where the compound captures excess potassium ions and facilitates their excretion through feces . The high selectivity for potassium ions is attributed to the chemical composition and diameter of the micropores in the compound, which act similarly to the selectivity filter in physiological potassium channels .
Comparison with Similar Compounds
Sodium Polystyrene Sulfonate (SPS): Another potassium binder used to treat hyperkalemia.
Calcium Polystyrene Sulfonate: Similar to SPS but uses calcium ions for ion exchange.
Uniqueness: Sodium zirconium silicate stands out due to its high selectivity for potassium ions, rapid onset of action, and minimal impact on other electrolytes such as calcium and magnesium . This makes it a more effective and safer option for managing hyperkalemia compared to other potassium binders .
Properties
Molecular Formula |
NaO4SiZr+ |
|---|---|
Molecular Weight |
206.30 g/mol |
IUPAC Name |
sodium;zirconium(4+);silicate |
InChI |
InChI=1S/Na.O4Si.Zr/c;1-5(2,3)4;/q+1;-4;+4 |
InChI Key |
DYDZRSPTRQSKGE-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Na+].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13825784.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one](/img/structure/B13825786.png)
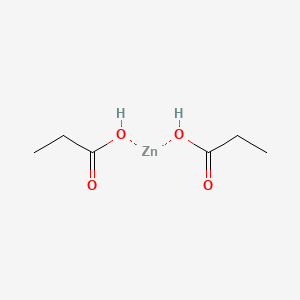
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B13825790.png)
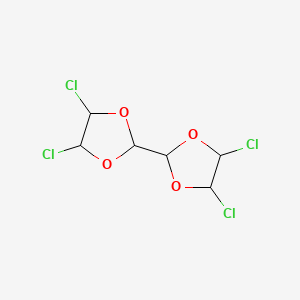
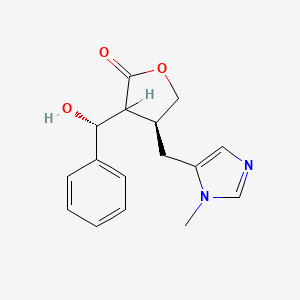
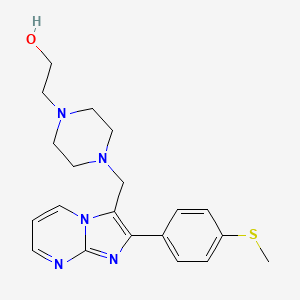

![(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B13825820.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B13825825.png)
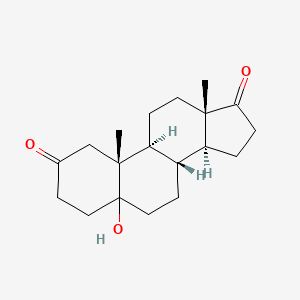
![2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13825837.png)
![Tetradecahydrocyclododeca[c]furan](/img/structure/B13825840.png)
![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)
